![molecular formula C3H6O3 B583794 DL-[1,3-13C2]Glyceraldehyde CAS No. 478529-53-2](/img/structure/B583794.png)
DL-[1,3-13C2]Glyceraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-[1,3-13C2]Glyceraldehyde is a compound in which the hydrogen atoms at positions 1 and 3 are replaced by the carbon-13 isotope. This isotopically labeled compound has the chemical formula C3H6O3 and is a derivative of glyceraldehyde, a simple monosaccharide. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of DL-[1,3-13C2]Glyceraldehyde typically involves the reaction of carbon-13 labeled hydroacetaldehyde with appropriate reagents. One common method is to use carbon-13 labeled carbon dioxide and a reducing agent to synthesize the compound . The reaction conditions often include basic or acidic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of isotopically labeled starting materials and controlled reaction conditions ensures the consistent production of the labeled compound.
化学反应分析
Types of Reactions
DL-[1,3-13C2]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Basic conditions (e.g., sodium hydroxide) are often employed for aldol condensation reactions.
Major Products Formed
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars and sugar-like molecules.
科学研究应用
DL-[1,3-13C2]Glyceraldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Used in research to understand the role of glyceraldehyde in various metabolic disorders.
Industry: Utilized in the synthesis of isotopically labeled compounds for pharmaceutical research.
作用机制
The mechanism of action of DL-[1,3-13C2]Glyceraldehyde involves its participation in various biochemical reactions. As a labeled compound, it allows researchers to track its incorporation and transformation in metabolic pathways. The molecular targets include enzymes involved in glycolysis and other metabolic processes, where it acts as a substrate or intermediate .
相似化合物的比较
Similar Compounds
D-Glyceraldehyde: The naturally occurring enantiomer of glyceraldehyde.
L-Glyceraldehyde: The mirror image of D-glyceraldehyde.
Glycolaldehyde: A simpler aldehyde with similar reactivity.
Dihydroxyacetone: A ketose that is structurally related to glyceraldehyde.
Uniqueness
DL-[1,3-13C2]Glyceraldehyde is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for studying complex biochemical processes .
属性
IUPAC Name |
2,3-dihydroxy(1,3-13C2)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
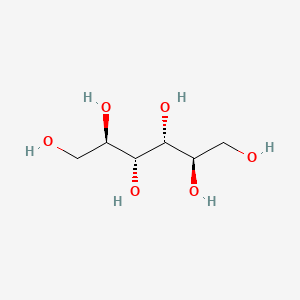

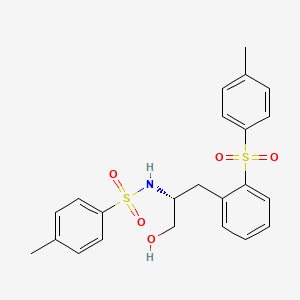
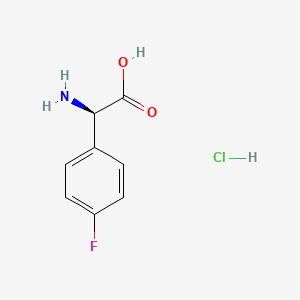
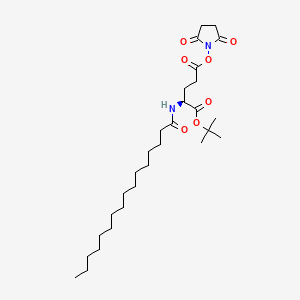
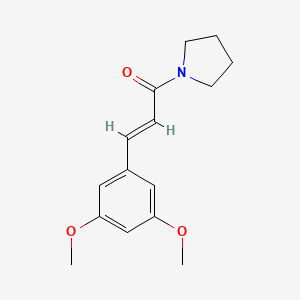

![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
